Lipophilicity Reduction: Δlog D7.4 = −0.7 Relative to Unbridged Morpholine
When the morpholine ring is bridged with a one-carbon tether to form 6-oxa-3-azabicyclo[3.1.1]heptane, measured log D7.4 decreases by approximately 0.7 log units relative to the unbridged parent morpholine [1]. This contrasts with the 3-oxa-6-azabicyclo[3.1.1]heptane regioisomer, which shows no significant change (Δlog D7.4 = −0.04) [1]. The effect is counterintuitive because bridging adds one carbon atom, which typically increases lipophilicity [1].
| Evidence Dimension | Lipophilicity (log D7.4) |
|---|---|
| Target Compound Data | log D7.4 of 6-oxa-3-azabicyclo[3.1.1]heptane-containing analog: Δlog D7.4 ≈ −0.7 relative to morpholine parent |
| Comparator Or Baseline | Unbridged morpholine analog: log D7.4 = baseline (Δ = 0); 3-oxa-6-azabicyclo[3.1.1]heptane analog: Δlog D7.4 = −0.04 |
| Quantified Difference | −0.7 log units (6-oxa-3-aza bridged) vs 0 (morpholine) vs −0.04 (3-oxa-6-aza bridged) |
| Conditions | Measured log D7.4 in octanol/buffered water at pH 7.4; data derived from IRAK4 inhibitor series analogs |
Why This Matters
Lower lipophilicity is generally associated with improved developability profiles including reduced hERG liability, lower metabolic clearance, and better solubility—all without introducing additional heteroatoms that might compromise permeability.
- [1] Degorce, S.L.; Bodnarchuk, M.S.; Cumming, I.A.; Scott, J.S. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. J. Med. Chem. 2018, 61, 8934–8943. View Source
